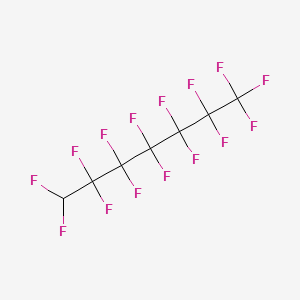

1H-Perfluoroheptano

Descripción general

Descripción

Perfluoroheptane, a compound within the class of perfluoroalkanes, is characterized by its strong carbon-fluorine bonds and resistance to reacting with other substances. This resistance makes it a subject of interest in studies related to persistent organic pollutants and their interactions with biological systems .

Synthesis Analysis

The synthesis of perfluoroheptane derivatives can be achieved through various methods. For instance, perfluoroalkylcopper(I) compounds can react with olefins like 1-heptene and 1-dodecene to produce mixtures that include 1-(perfluoroheptyl)heptane . Additionally, a method for synthesizing 1,1,1,7,7,7-hexafluoroheptane-2,4,6-trione, a fluorinated 1,3,5-triketone, has been developed through a Claisen-type double condensation .

Molecular Structure Analysis

The molecular structure of perfluoroheptane derivatives has been studied using techniques such as gas-phase electron diffraction. For example, the structure of perfluoro-(1,4-dimethyl-2,3-diazacyclohepta-1,3-diene) has been determined, revealing a C2 conformer with specific bond lengths and angles .

Chemical Reactions Analysis

Perfluoroheptane and its derivatives exhibit unique reactivity patterns. For instance, n-Perfluoroheptene-1 is sensitive to nucleophiles, undergoing allylic substitution and addition reactions, with the reaction kinetics and mechanisms being thoroughly investigated . The photochemical reaction of heptafluoro-1-iodopropane with various sulphides also leads to the formation of several perfluoroalkyl derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of perfluoroheptane derivatives have been explored in different contexts. Liquid-liquid equilibrium data for mixtures of 1H,1H,7H-perfluoroheptan-1-ol and linear perfluoroalkanes have been measured, providing insights into their immiscibility and critical temperatures . These properties are essential for understanding the behavior of perfluoroheptane in various environments and applications.

Aplicaciones Científicas De Investigación

Basándose en la información disponible, aquí se presenta una descripción general de algunas aplicaciones potenciales del 1H-Perfluoroheptano en la investigación científica:

Análisis de propiedades termofísicas

El this compound ha sido evaluado por sus propiedades termofísicas, las cuales son críticas en varias aplicaciones científicas e industriales. El Instituto Nacional de Estándares y Tecnología (NIST) proporciona acceso a datos de propiedades termodinámicas críticamente evaluados para compuestos puros como el this compound, los cuales pueden ser utilizados en el análisis dinámico de datos .

Medio de desacidificación en la preservación del papel

Se utiliza en la desacidificación del papel como un medio que lleva óxido de magnesio en polvo. Esta aplicación es crucial en la preservación de materiales de archivo y obras de arte en papel .

Uso en laboratorio y fabricación

El this compound se utiliza como un reactivo de laboratorio y en la fabricación de sustancias. Sus propiedades lo hacen adecuado para la investigación y el desarrollo científico .

Safety and Hazards

Mecanismo De Acción

Target of Action

As a perfluorocarbon, it is known to be hydrophobic (water-insoluble) and oleophobic (oil-insoluble) . This suggests that its targets could be lipid-based structures or environments within the body.

Mode of Action

Given its hydrophobic and oleophobic properties , it is likely to interact with lipid-based structures in a unique way, possibly by creating a barrier or changing the properties of these structures.

Pharmacokinetics

Its physical properties such as boiling point and critical temperature have been evaluated . These properties can influence its pharmacokinetics, particularly its distribution and elimination.

Result of Action

Given its hydrophobic and oleophobic properties , it may influence the properties of lipid-based structures at the molecular and cellular level.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1H-Perfluoroheptane. For instance, its hydrophobic and oleophobic properties suggest that it may behave differently in aqueous versus lipid environments . Additionally, its thermal properties suggest that temperature could also influence its behavior.

Propiedades

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluoroheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HF15/c8-1(9)2(10,11)3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)22/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBZVXKDQRIQMCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F13CF2H, C7HF15 | |

| Record name | Heptane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80871634 | |

| Record name | 1-Hydroperfluoroheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80871634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

375-83-7, 27213-61-2 | |

| Record name | NSC 137876 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000375837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1h-Perfluoroheptane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027213612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pentadecafluoroheptane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137876 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Hydroperfluoroheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80871634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Perfluoroheptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

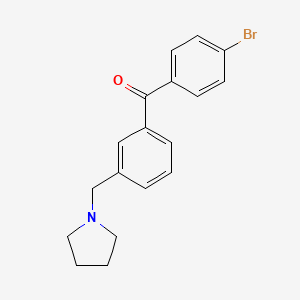

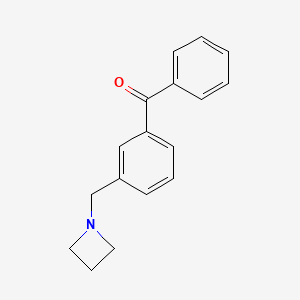

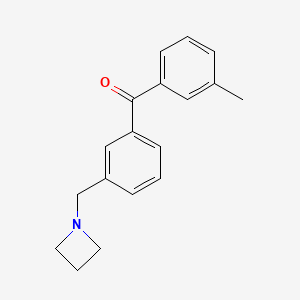

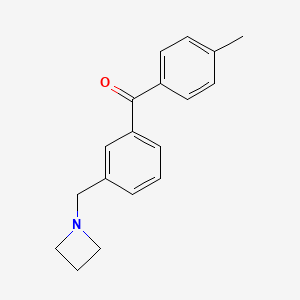

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

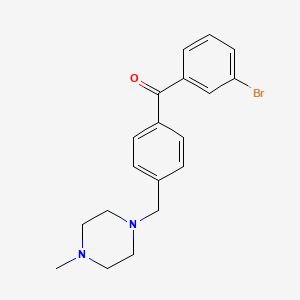

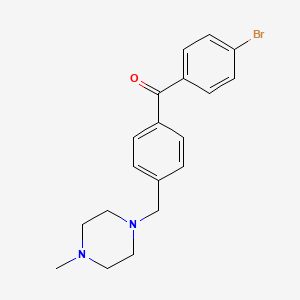

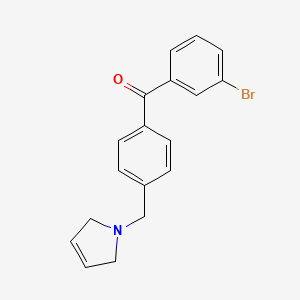

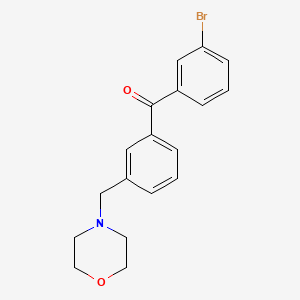

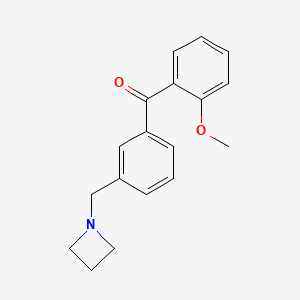

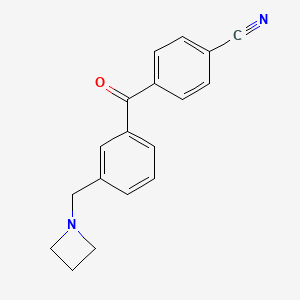

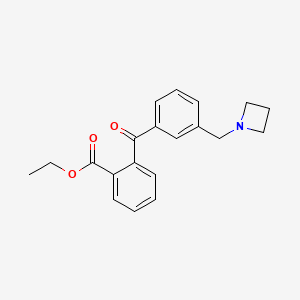

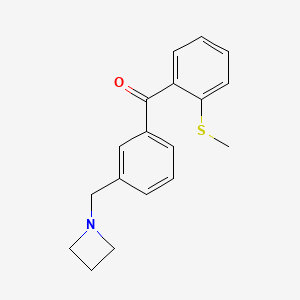

Feasible Synthetic Routes

Q & A

Q1: How is 1H-perfluoroheptane formed in the environment?

A: 1H-perfluoroheptane is not naturally occurring and is identified as a degradation product of certain perfluoroalkyl substances (PFAS). Specifically, research has observed 1H-perfluoroheptane forming during the biotransformation of 8:2 fluorotelomer alcohol (8:2 FTOH), a component of aqueous film-forming foams (AFFFs). This biotransformation was observed under both aerobic [] and nitrate-reducing conditions [] in soils contaminated with AFFF. Additionally, 1H-perfluoroheptane was also detected during the thermal degradation of perfluorooctanoic acid (PFOA) under specific conditions involving high temperatures and the presence of water vapor [].

Q2: What are the potential implications of identifying 1H-perfluoroheptane as a degradation product of PFAS like 8:2 FTOH and PFOA?

A2: The identification of 1H-perfluoroheptane as a degradation product is crucial for understanding the fate of PFAS in the environment. It highlights that the degradation of these compounds can lead to the formation of previously unidentified products, potentially with their own toxicological profiles and environmental persistence. This finding emphasizes the need for comprehensive investigations into the full spectrum of PFAS degradation products to accurately assess the environmental and health risks associated with these compounds.

Q3: Are there any known methods to analyze and quantify 1H-perfluoroheptane?

A: Researchers have successfully identified and characterized 1H-perfluoroheptane using advanced analytical techniques. One study utilized liquid chromatography-high resolution mass spectrometry (LC-HRMS) to detect 1H-perfluoroheptane during the investigation of 8:2 FTOH biotransformation in AFFF-impacted soils []. Another study employed collisionally induced dissociation mass spectrometry (CAD/MIKES) to study the fragmentation patterns and structural characteristics of ions generated from 1H-perfluoroheptane []. These analytical methods are crucial for detecting and quantifying this compound in environmental and laboratory settings.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1293290.png)